molecular formula C13H20N2O B1418907 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol CAS No. 1156066-78-2

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol

Cat. No. B1418907
M. Wt: 220.31 g/mol
InChI Key: JTKYBOZDZPRTSB-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 205.30 .


Synthesis Analysis

The synthesis of similar compounds often involves the use of acetonitrile as a solvent to develop optically good quality single crystals . The slow evaporation technique is employed at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring bound to a phenyl group . The InChI key for this compound is GRSJANZWLLXZFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a SMILES string representation of CN1CCN(CC1)c2ccccc2CN .

Scientific Research Applications

DNA Interactions and Fluorescent Staining

One prominent application of derivatives similar to "1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol" is their role in binding to the minor groove of double-stranded DNA. For example, the synthetic dye Hoechst 33258, a derivative with a structure incorporating a phenylpiperazine unit, binds strongly to AT-rich sequences of DNA. This property has been utilized in fluorescent DNA staining, aiding in cell biology research for chromosome and nuclear staining and flow cytometry. Hoechst derivatives also find uses as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Potential

Phenylpiperazine derivatives, including "1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol," have been explored for their pharmacological potential. These compounds are versatile scaffolds in medicinal chemistry, with some reaching late-stage clinical trials for CNS disorders treatment. The adaptability of the N-phenylpiperazine moiety through modification of its basicity and substitution pattern has shown promise in enhancing pharmacokinetic and pharmacodynamic profiles across various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Behavioral Pharmacology

The compound AR-A000002, structurally related to "1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol," exemplifies the application of phenylpiperazine derivatives in behavioral pharmacology. As a selective 5-HT1B antagonist, AR-A000002 has demonstrated anxiolytic and antidepressant potential in various animal models. These studies underline the utility of phenylpiperazine derivatives in developing treatments for anxiety and affective disorders (Hudzik et al., 2003).

Metabolic and Enzymatic Studies

Further, phenylpiperazine derivatives are subjects of metabolic and enzymatic studies, contributing to understanding drug-drug interactions and enzymatic inhibition mechanisms. Their interaction with cytochrome P450 isoforms, crucial for drug metabolism, highlights the importance of such compounds in predicting and managing potential drug interactions (Khojasteh et al., 2011).

properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6,11,16H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKYBOZDZPRTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2CCN(CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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